Cas no 2138111-75-6 (1-[4-(2-Nitrobenzenesulfonyl)-1,4-oxazepan-2-yl]methanamine)
1-[4-(2-Nitrobenzenesulfonyl)-1,4-oxazepan-2-yl]methanamine Chemical and Physical Properties
Names and Identifiers
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- EN300-1169244
- 2138111-75-6
- 1-[4-(2-nitrobenzenesulfonyl)-1,4-oxazepan-2-yl]methanamine
- 1-[4-(2-Nitrobenzenesulfonyl)-1,4-oxazepan-2-yl]methanamine
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- Inchi: 1S/C12H17N3O5S/c13-8-10-9-14(6-3-7-20-10)21(18,19)12-5-2-1-4-11(12)15(16)17/h1-2,4-5,10H,3,6-9,13H2
- InChI Key: MAHRQFRBQKFQLL-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(N1CCCOC(CN)C1)(=O)=O
Computed Properties
- Exact Mass: 315.08889182g/mol
- Monoisotopic Mass: 315.08889182g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 459
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 127Ų
1-[4-(2-Nitrobenzenesulfonyl)-1,4-oxazepan-2-yl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1169244-0.05g |
2138111-75-6 | 0.05g |
$1188.0 | 2023-06-08 | |||
| Enamine | EN300-1169244-0.1g |
2138111-75-6 | 0.1g |
$1244.0 | 2023-06-08 | |||
| Enamine | EN300-1169244-0.25g |
2138111-75-6 | 0.25g |
$1300.0 | 2023-06-08 | |||
| Enamine | EN300-1169244-0.5g |
2138111-75-6 | 0.5g |
$1357.0 | 2023-06-08 | |||
| Enamine | EN300-1169244-1.0g |
2138111-75-6 | 1g |
$1414.0 | 2023-06-08 | |||
| Enamine | EN300-1169244-2.5g |
2138111-75-6 | 2.5g |
$2771.0 | 2023-06-08 | |||
| Enamine | EN300-1169244-5.0g |
2138111-75-6 | 5g |
$4102.0 | 2023-06-08 | |||
| Enamine | EN300-1169244-10.0g |
2138111-75-6 | 10g |
$6082.0 | 2023-06-08 | |||
| Enamine | EN300-1169244-50mg |
2138111-75-6 | 50mg |
$707.0 | 2023-10-03 | |||
| Enamine | EN300-1169244-100mg |
2138111-75-6 | 100mg |
$741.0 | 2023-10-03 |
1-[4-(2-Nitrobenzenesulfonyl)-1,4-oxazepan-2-yl]methanamine Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 1-[4-(2-Nitrobenzenesulfonyl)-1,4-oxazepan-2-yl]methanamine
Comprehensive Overview of 1-[4-(2-Nitrobenzenesulfonyl)-1,4-oxazepan-2-yl]methanamine (CAS No. 2138111-75-6)
The compound 1-[4-(2-Nitrobenzenesulfonyl)-1,4-oxazepan-2-yl]methanamine (CAS No. 2138111-75-6) is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a 1,4-oxazepane core modified with a 2-nitrobenzenesulfonyl group and a terminal methanamine moiety, makes it a valuable intermediate in drug discovery. Researchers are particularly interested in its potential applications in targeted therapies, given its ability to interact with specific biological pathways.
In recent years, the demand for novel heterocyclic compounds like 1-[4-(2-Nitrobenzenesulfonyl)-1,4-oxazepan-2-yl]methanamine has surged, driven by advancements in precision medicine and small-molecule drug development. This compound’s structural versatility allows for modifications that can enhance its bioavailability or selectivity, addressing common challenges in kinase inhibitor design. Its nitrobenzenesulfonyl group, in particular, is a key functional feature that contributes to its reactivity and binding affinity.
From a synthetic chemistry perspective, CAS No. 2138111-75-6 exemplifies the growing trend toward scaffold diversification in medicinal chemistry. The 1,4-oxazepane ring system is increasingly recognized for its conformational flexibility, which mimics natural substrates while improving metabolic stability. This aligns with current industry priorities, such as reducing off-target effects and improving drug-likeness metrics. Laboratories focusing on fragment-based drug discovery often explore such scaffolds to identify lead compounds.
Another area of interest is the compound’s potential role in proteolysis-targeting chimeras (PROTACs), a cutting-edge therapeutic modality. The methanamine terminus could serve as a linker for E3 ligase recruitment, while the 2-nitrobenzenesulfonyl group might contribute to target protein binding. This dual functionality positions 1-[4-(2-Nitrobenzenesulfonyl)-1,4-oxazepan-2-yl]methanamine as a candidate for degrader development, a hot topic in oncology and neurodegenerative disease research.
Quality control and analytical characterization of CAS No. 2138111-75-6 are critical for ensuring reproducibility in research. Techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify purity and structural integrity. These protocols align with Good Laboratory Practice (GLP) standards, which are essential for preclinical studies. Researchers frequently search for synthetic protocols or spectral data for this compound, underscoring its practical relevance.
Environmental and safety considerations are also paramount when handling 1-[4-(2-Nitrobenzenesulfonyl)-1,4-oxazepan-2-yl]methanamine. While not classified as hazardous under standard regulations, proper personal protective equipment (PPE) and waste disposal measures should be followed. This reflects broader industry shifts toward green chemistry principles and sustainable lab practices.
In summary, 1-[4-(2-Nitrobenzenesulfonyl)-1,4-oxazepan-2-yl]methanamine (CAS No. 2138111-75-6) represents a compelling case study in modern drug discovery. Its multifaceted applications—from kinase modulation to PROTAC design—highlight its versatility. As the scientific community continues to explore structure-activity relationships (SAR) and computational modeling tools, compounds like this will remain at the forefront of innovation.
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